N-(4-bromophenyl)-2-[(2-pyrrolidin-1-ylquinolin-8-yl)oxy]acetamide
Übersicht
Beschreibung
N-(4-bromophenyl)-2-[(2-pyrrolidin-1-ylquinolin-8-yl)oxy]acetamide, also known as BPIQOA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Wirkmechanismus
N-(4-bromophenyl)-2-[(2-pyrrolidin-1-ylquinolin-8-yl)oxy]acetamide acts as an antagonist of the α7 nicotinic acetylcholine receptor by binding to the receptor and preventing the binding of acetylcholine. This receptor is involved in a variety of neurological processes, including learning and memory, attention, and sensory processing.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-[(2-pyrrolidin-1-ylquinolin-8-yl)oxy]acetamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the release of dopamine in the striatum, which is involved in reward and motivation. It has also been shown to impair learning and memory in animal models. Additionally, N-(4-bromophenyl)-2-[(2-pyrrolidin-1-ylquinolin-8-yl)oxy]acetamide has been found to have anti-inflammatory effects in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromophenyl)-2-[(2-pyrrolidin-1-ylquinolin-8-yl)oxy]acetamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more precise targeting of this receptor in studies. However, one limitation is that N-(4-bromophenyl)-2-[(2-pyrrolidin-1-ylquinolin-8-yl)oxy]acetamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-(4-bromophenyl)-2-[(2-pyrrolidin-1-ylquinolin-8-yl)oxy]acetamide. One area of interest is the role of the α7 nicotinic acetylcholine receptor in psychiatric disorders such as schizophrenia and bipolar disorder. Additionally, N-(4-bromophenyl)-2-[(2-pyrrolidin-1-ylquinolin-8-yl)oxy]acetamide could be used to study the effects of α7 nicotinic acetylcholine receptor antagonism on inflammation and immune function. Finally, further research could be done to develop more potent and selective α7 nicotinic acetylcholine receptor antagonists.
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-[(2-pyrrolidin-1-ylquinolin-8-yl)oxy]acetamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in a variety of neurological processes. N-(4-bromophenyl)-2-[(2-pyrrolidin-1-ylquinolin-8-yl)oxy]acetamide can be used to study the role of this receptor in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(2-pyrrolidin-1-ylquinolin-8-yl)oxyacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrN3O2/c22-16-7-9-17(10-8-16)23-20(26)14-27-18-5-3-4-15-6-11-19(24-21(15)18)25-12-1-2-13-25/h3-11H,1-2,12-14H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWXJCJQTJPGCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=C(C=C4)Br)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-{[2-(pyrrolidin-1-yl)quinolin-8-yl]oxy}acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.